3-Chloro-4-methoxy-5-(trifluoromethyl)benzaldehyde
Overview
Description
3-Chloro-4-methoxy-5-(trifluoromethyl)benzaldehyde is an organic compound with the molecular formula C9H6ClF3O2. It is a benzaldehyde derivative characterized by the presence of chloro, methoxy, and trifluoromethyl groups on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-methoxy-5-(trifluoromethyl)benzaldehyde typically involves multi-step reactions. One common method is the Friedel-Crafts acylation, followed by subsequent modifications. For instance, the starting material can undergo a Friedel-Crafts acylation to introduce the acyl group, which is then converted to the desired aldehyde through reduction and other functional group transformations .
Industrial Production Methods
Industrial production methods for this compound often involve optimized reaction conditions to ensure high yield and purity. These methods may include the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-methoxy-5-(trifluoromethyl)benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: Conversion to carboxylic acids or other oxidized products.
Reduction: Formation of alcohols or other reduced forms.
Substitution: Halogenation, nitration, and other electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
3-Chloro-4-methoxy-5-(trifluoromethyl)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Chloro-4-methoxy-5-(trifluoromethyl)benzaldehyde involves its interaction with specific molecular targets and pathways. The presence of the trifluoromethyl group can enhance its binding affinity to certain enzymes or receptors, influencing various biochemical processes. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-(trifluoromethyl)benzaldehyde: Similar structure but lacks the methoxy group.
3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde: Contains a fluorine atom instead of a methoxy group.
3-Chloro-4-methoxybenzaldehyde: Lacks the trifluoromethyl group.
Uniqueness
3-Chloro-4-methoxy-5-(trifluoromethyl)benzaldehyde is unique due to the combination of chloro, methoxy, and trifluoromethyl groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .
Properties
IUPAC Name |
3-chloro-4-methoxy-5-(trifluoromethyl)benzaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF3O2/c1-15-8-6(9(11,12)13)2-5(4-14)3-7(8)10/h2-4H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGXRHSJHFLBPAJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Cl)C=O)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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